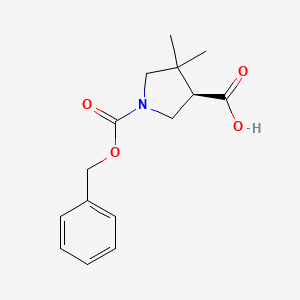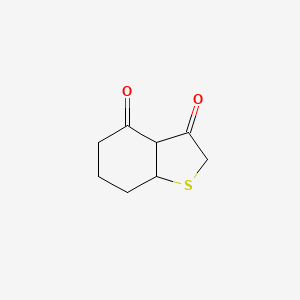
Tetrahydrobenzothiophene-3,4(2H,3aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrobenzothiophene-3,4(2H,3aH)-dione (THB-3,4-dione) is a heterocyclic compound with a unique structure and properties. It is a member of the family of benzothiophene-3,4-diones, which are a group of compounds with similar structures and properties. THB-3,4-dione is a colorless, crystalline solid with a molecular weight of 152.23 g/mol. It is insoluble in water and has a melting point of 127-129°C. THB-3,4-dione has a wide range of applications in the fields of medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
THB-3,4-dione has been studied extensively in the fields of medicine, agriculture, and industry. In the field of medicine, THB-3,4-dione has been studied as a potential anti-cancer agent. It has also been studied as a potential anti-inflammatory and anti-microbial agent. In the field of agriculture, THB-3,4-dione has been studied as a potential herbicide and fungicide. In the field of industry, THB-3,4-dione has been studied as a potential catalyst for chemical reactions.
Wirkmechanismus
The exact mechanism of action of THB-3,4-dione is not fully understood. However, it is believed to work by binding to and inhibiting certain enzymes involved in the synthesis and metabolism of proteins and other molecules. In addition, THB-3,4-dione has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
THB-3,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, THB-3,4-dione has been shown to have anti-cancer, anti-inflammatory, and anti-microbial effects. In addition, THB-3,4-dione has been shown to have anti-oxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
THB-3,4-dione is an ideal compound for laboratory experiments due to its low cost and ease of synthesis. However, it is important to note that THB-3,4-dione is a highly reactive compound and should be handled with caution. In addition, THB-3,4-dione may be toxic in high concentrations and should not be used in experiments involving living cells or animals.
Zukünftige Richtungen
The potential applications of THB-3,4-dione are vast and the possibilities for future research are endless. Future research could focus on the development of new synthesis methods for THB-3,4-dione, as well as the development of new applications for THB-3,4-dione in the fields of medicine, agriculture, and industry. In addition, further research could be done to explore the biochemical and physiological effects of THB-3,4-dione, as well as the potential toxicity of the compound. Finally, future research could focus on the development of new methods for the detection and quantification of THB-3,4-dione in biological systems.
Synthesemethoden
THB-3,4-dione can be synthesized using a variety of methods. The most common method of synthesis is the condensation reaction of 1,3-dibromobenzene and 1,2-dibromo-1,2-dithiolane. This reaction yields a mixture of THB-3,4-dione and 1,2-dibromo-1,2-dithiolane. The products can be separated by chromatography. Other methods of synthesis include the reaction of 1,3-dibromobenzene and 1,2-dichloro-1,2-dithiolane, and the reaction of 1,3-dibromobenzene and 1,2-dibromo-1,2-dithiolane in the presence of a base.
Eigenschaften
IUPAC Name |
5,6,7,7a-tetrahydro-3aH-1-benzothiophene-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYSHKYJSXTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)C1)C(=O)CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





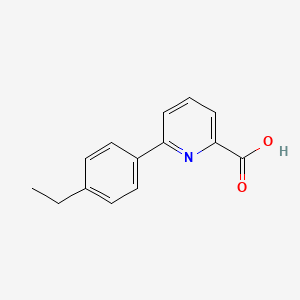

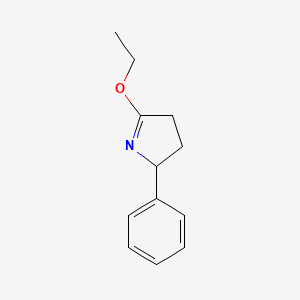
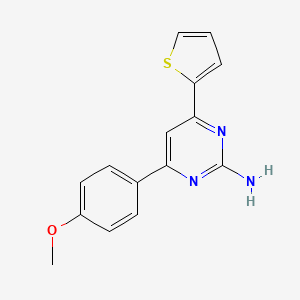
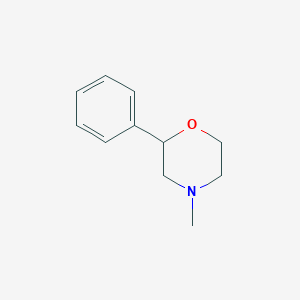


![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)

